8-Methoxyquinoline-2-carboxylic acid

Metal chelation NMR relaxation Coordination chemistry

8-Methoxyquinoline-2-carboxylic acid (CAS 21141-35-5) is a quinoline-2-carboxylic acid derivative bearing a methoxy substituent at the 8-position of the heteroaromatic ring. It has a molecular weight of 203.19 g·mol⁻¹, a calculated LogP of 1.94 and a polar surface area (PSA) of 59.42 Ų, indicating moderate lipophilicity.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 21141-35-5
Cat. No. B1313553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline-2-carboxylic acid
CAS21141-35-5
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(C=C2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-6-8(11(13)14)12-10(7)9/h2-6H,1H3,(H,13,14)
InChIKeyRAZRTJLTLNPWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinoline-2-carboxylic Acid (CAS 21141-35-5): Physicochemical Profile and Core Structural Identity


8-Methoxyquinoline-2-carboxylic acid (CAS 21141-35-5) is a quinoline-2-carboxylic acid derivative bearing a methoxy substituent at the 8-position of the heteroaromatic ring . It has a molecular weight of 203.19 g·mol⁻¹, a calculated LogP of 1.94 and a polar surface area (PSA) of 59.42 Ų, indicating moderate lipophilicity . The compound is supplied as a crystalline solid with typical purity specifications of 95–98% (HPLC) and is accompanied by characterization data including 1H NMR, MS, and chromatographic purity analysis .

Why Generic Substitution of 8-Methoxyquinoline-2-carboxylic Acid with Unsubstituted or Hydroxy-Substituted Quinoline-2-carboxylic Acids Fails


Quinoline-2-carboxylic acids bearing different 8-position substituents (‒H, ‒OH, ‒OCH₃, ‒NH₂) cannot be interchanged indiscriminately because the 8-substituent directly modulates two critical properties: (i) the coordination mode and stability of metal-chelate complexes , and (ii) chromatographic retention and mass fragmentation patterns required for pharmaceutical impurity reference standards . The methoxy group at C8 is also an essential structural feature in certain natural product total syntheses where it directs subsequent regiospecific transformations .

8-Methoxyquinoline-2-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs


8-Methoxyquinoline-2-carboxylic Acid Coordinates Mn²⁺ Exclusively via N and Carboxylate-O, Excluding the 8-Methoxy Oxygen – A Distinction from the 8-Hydroxy Analog That Engages the Hydroxyl Group

In a head-to-head NMR relaxation study of five quinaldic acids with Mn²⁺ in aqueous solution, 8-methoxyquinoline-2-carboxylic acid (8-MeO-QCA) was directly compared with quinoline-2-carboxylic acid, 8-hydroxyquinoline-2-carboxylic acid (8-HO-QCA), and 8-aminoquinoline-2-carboxylic acid . The paramagnetic relaxation enhancement data demonstrated that the Mn²⁺ ion in the 8-MeO-QCA chelate is coordinated only to the carboxylate oxygen and the nitrogen atom; the 8-methoxy oxygen does NOT participate in metal binding . In contrast, the 8-hydroxy analog engages the hydroxyl oxygen in chelation, forming a different coordination sphere. This divergent ligation mode is critical for applications requiring a well-defined first coordination shell, such as MRI contrast-agent design or metalloenzyme inhibitor development.

Metal chelation NMR relaxation Coordination chemistry

Enhanced Lipophilicity of 8-Methoxyquinoline-2-carboxylic Acid (LogP 1.94) Compared with the 8-Hydroxy Analog Facilitates Membrane Permeation and Organic-Phase Extraction

The calculated partition coefficient (LogP) of 8-methoxyquinoline-2-carboxylic acid is 1.94 , whereas the 8-hydroxyquinoline-2-carboxylic acid (Cinchocaine Impurity 1, CAS 1571-30-8) has a reported LogP of approximately 0.89 . The ΔLogP of ≈1.05 units corresponds to a roughly 11-fold greater partitioning into the organic phase, which can significantly influence biological membrane permeability, reversed-phase HPLC retention (useful for impurity profiling), and extraction efficiency in synthetic work-up.

Lipophilicity LogP Drug design Liquid-liquid extraction

Cinchocaine Impurity Designation: 8-Methoxyquinoline-2-carboxylic Acid is the Pharmacopeially Specified Impurity Marker for the Methoxy Process Impurity, Distinct from the 8-Hydroxy Analog

In cinchocaine (dibucaine) active pharmaceutical ingredient (API) manufacturing, 8-methoxyquinoline-2-carboxylic acid is formally designated as Cinchocaine Impurity 2 (CAS 21141-35-5), while 8-hydroxyquinoline-2-carboxylic acid is Cinchocaine Impurity 1 (CAS 1571-30-8) . These two impurity standards are NOT interchangeable because they possess different molecular weights (203.19 vs. 177.16 g·mol⁻¹), distinct HPLC retention times, and unique mass fragmentation patterns. Regulatory submissions (ANDA, DMF) require the use of the specific impurity reference standard matching the process-related impurity profile of the API synthesis route .

Pharmaceutical impurity Reference standard Cinchocaine (Dibucaine) Regulatory compliance

8-Methoxyquinoline-2-carboxylic Acid Serves as the Exclusive Starting Material for the Regiospecific Total Synthesis of Lavendamycin Methyl Ester – Substitution with Other Quinaldic Acids Would Fail

The total synthesis of the antitumor antibiotic lavendamycin methyl ester was accomplished in 8 synthetic steps starting from 8-methoxyquinaldic acid (i.e., 8-methoxyquinoline-2-carboxylic acid) . The methoxy group at the 8-position is not a spectator substituent; it is required for correct regiospecific functionalization of the quinoline ring during the synthesis, and replacement with 8-hydroxyquinaldic acid or unsubstituted quinaldic acid would alter the electronic directing effects and lead to regioisomeric products or failed transformations.

Total synthesis Lavendamycin Antibiotic Quinaldic acid

High-Value Procurement Scenarios for 8-Methoxyquinoline-2-carboxylic Acid (CAS 21141-35-5)


Cinchocaine (Dibucaine) Impurity Profiling and Regulatory ANDA/DMF Filing

Pharmaceutical analytical laboratories and API manufacturers requiring a certified reference standard for the methoxy process impurity of cinchocaine should procure 8-methoxyquinoline-2-carboxylic acid specifically because it is the designated Cinchocaine Impurity 2 with CAS 21141-35-5, differentiated from Cinchocaine Impurity 1 (8-hydroxy analog, CAS 1571-30-8) by molecular weight (+26.03 g·mol⁻¹) and HPLC retention . Use of the correct impurity standard is mandatory for method validation, system suitability testing, and batch release under ICH guidelines.

Metal-Chelation Studies Requiring a Bidentate N,O-Donor without 8-Substituent Participation

Researchers designing Mn²⁺, Fe²⁺, or Zn²⁺ complexes for MRI contrast agents, metallodrugs, or ion-selective sensors should select 8-methoxyquinoline-2-carboxylic acid over the 8-hydroxy analog because the methoxy oxygen does NOT coordinate to the metal center, yielding a well-defined bidentate N,O-chelate, as demonstrated by NMR relaxation measurements . This avoids the tridentate coordination displayed by 8-hydroxyquinoline-2-carboxylic acid, which can alter metal speciation and stability constants.

Total Synthesis of Lavendamycin and Related Quinoline Alkaloid Antibiotics

Synthetic organic chemistry groups pursuing the total synthesis of lavendamycin or its structural analogs require 8-methoxyquinoline-2-carboxylic acid as the starting material, as reported in the 8-step regiospecific route to lavendamycin methyl ester . The 8-methoxy substituent is essential for correct regiochemical control; substitution with 8-hydroxy- or unsubstituted quinaldic acid would necessitate route redesign and additional protection steps.

Medicinal Chemistry Exploration of Lipophilic Quinoline-2-carboxylic Acid Scaffolds

In structure–activity relationship (SAR) programs targeting quinoline-2-carboxylic acid-based inhibitors of protein–protein interactions (e.g., ACE2–SARS-CoV-2 RBD, with reported IC₅₀ values of 0.07–0.58 μM for related 4-hydroxy-6-methoxy analogs ), 8-methoxyquinoline-2-carboxylic acid offers a distinct LogP advantage (1.94 vs. ~0.89 for the 8-hydroxy analog) . This enhanced lipophilicity may improve cell permeability and bioavailability in cellular and in vivo assays.

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